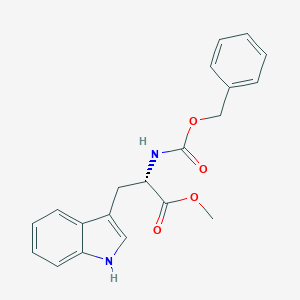
Z-Trp-ome
概要
説明
Z-Trp-ome, also known as N-carbobenzoxy-L-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has the chemical formula C20H20N2O4 and a molecular weight of 352.38 g/mol .
科学的研究の応用
Z-Trp-ome has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis
作用機序
Target of Action
Z-Trp-ome, also known as N-CBZ-L-tryptophan methyl ester
Mode of Action
It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or interacting with biochemical pathways . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
This compound may be involved in several biochemical pathways due to the presence of the tryptophan moiety. Tryptophan is a precursor for many bioactive molecules and can be metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . .
Pharmacokinetics
The compound’s molecular weight is 352.38 , and it has a predicted density of 1.269±0.06 g/cm3 . Its predicted boiling point is 579.3±50.0 °C
Action Environment
The action of this compound may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds or enzymes. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-ome typically involves the protection of the amino group of L-tryptophan with a carbobenzoxy (Cbz) group, followed by esterification of the carboxyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-tryptophan is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This forms N-carbobenzoxy-L-tryptophan.
Esterification: The carboxyl group of N-carbobenzoxy-L-tryptophan is then esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions: Z-Trp-ome undergoes various chemical reactions, including:
Oxidation: The indole ring of this compound can be oxidized using reagents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: L-tryptophan methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- N-carbobenzoxy-L-phenylalanine methyl ester (Z-Phe-ome)
- N-carbobenzoxy-L-tyrosine methyl ester (Z-Tyr-ome)
- N-carbobenzoxy-L-leucine methyl ester (Z-Leu-ome)
Comparison:
- Z-Trp-ome vs. Z-Phe-ome: Both compounds are used in peptide synthesis, but this compound contains an indole ring, making it more reactive in certain reactions.
- This compound vs. Z-Tyr-ome: Z-Tyr-ome has a phenolic hydroxyl group, which can participate in additional reactions compared to the indole ring in this compound.
- This compound vs. Z-Leu-ome: Z-Leu-ome lacks the aromatic ring present in this compound, making it less versatile in aromatic substitution reactions .
This compound stands out due to its unique indole ring, which provides additional reactivity and versatility in synthetic applications.
特性
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWXSVJXETXGGQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


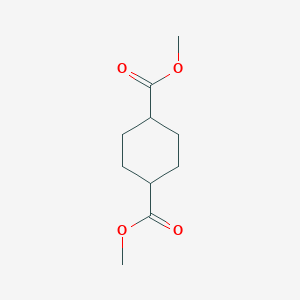

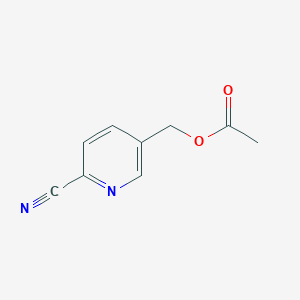
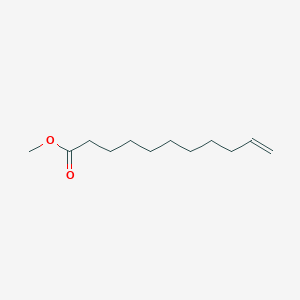
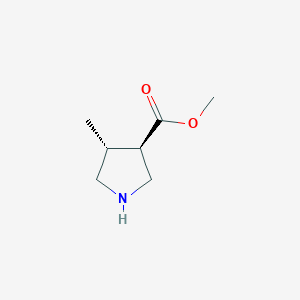


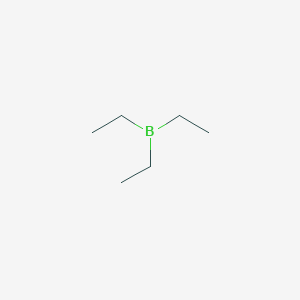


![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
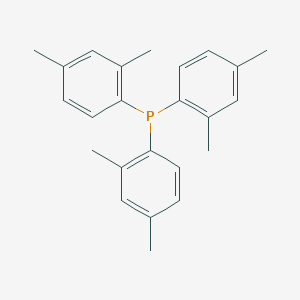

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
